molecular formula C13H15N3O2 B2788870 2-(3-Methylpiperidin-1-yl)-5-nitrobenzonitrile CAS No. 849056-84-4

2-(3-Methylpiperidin-1-yl)-5-nitrobenzonitrile

Cat. No. B2788870
CAS RN: 849056-84-4
M. Wt: 245.282
InChI Key: APLJWVBOLYEGMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(3-Methylpiperidin-1-yl)-5-nitrobenzonitrile” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals . The molecule also has a nitro group (-NO2) and a nitrile group (-CN), which are both highly reactive.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The nitro group is electron-withdrawing, which makes the benzene ring more susceptible to electrophilic attack. The nitrile group can undergo hydrolysis, reduction, and other reactions .

Scientific Research Applications

Drug Design and Development

Piperidine derivatives, such as 2-(3-Methylpiperidin-1-yl)-5-nitrobenzonitrile, are crucial in the pharmaceutical industry. They are present in over twenty classes of pharmaceuticals, including alkaloids . The compound’s structure allows for the design of drugs with specific pharmacological targets, enhancing efficacy and reducing side effects.

Synthesis of Biologically Active Piperidines

The synthesis of substituted piperidines is a significant area of research due to their medicinal properties. Methods like hydrogenation, cyclization, cycloaddition, and amination are employed to create various piperidine derivatives, including spiropiperidines and piperidinones . These compounds are then tested for biological activity and potential pharmacological applications.

Antiviral Agents

Piperidine derivatives have shown promise as antiviral agents. Their ability to bind with high affinity to multiple receptors makes them suitable candidates for developing new antiviral drugs. Researchers are particularly interested in synthesizing piperidine derivatives to screen for antiviral activities .

Anti-inflammatory and Anticancer Properties

The structural flexibility of piperidine derivatives allows for the exploration of anti-inflammatory and anticancer activities. These compounds can be designed to interact with specific biological pathways, potentially leading to the development of new treatments for inflammatory diseases and various types of cancer .

Neuropharmacological Applications

Due to the nitrogen atom in the piperidine ring, these derivatives can cross the blood-brain barrier, making them valuable in neuropharmacology. They can be used to develop treatments for neurological disorders by targeting neurotransmitter systems and neural pathways .

Agricultural Chemicals

Piperidine derivatives also find applications in agriculture. They can be used to synthesize plant hormones like indole-3-acetic acid, which is crucial for plant growth and development. Additionally, they may serve as a basis for developing new pesticides and herbicides .

Mechanism of Action

Target of Action

It’s known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals , indicating a wide range of potential targets.

Mode of Action

Piperidine derivatives are known to interact with various biological targets, leading to a range of physiological effects

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions . These reactions could potentially affect various biochemical pathways, leading to downstream effects.

Pharmacokinetics

Piperidine derivatives are generally well-absorbed and distributed throughout the body . The metabolism and excretion of these compounds can vary depending on their specific structures and the presence of functional groups.

Result of Action

Piperidine derivatives are known to have a wide range of pharmacological activities , suggesting that this compound could potentially have diverse effects at the molecular and cellular levels.

properties

IUPAC Name

2-(3-methylpiperidin-1-yl)-5-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-10-3-2-6-15(9-10)13-5-4-12(16(17)18)7-11(13)8-14/h4-5,7,10H,2-3,6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APLJWVBOLYEGMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methylpiperidin-1-yl)-5-nitrobenzonitrile

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